Cas no 2228605-89-6 (4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol)

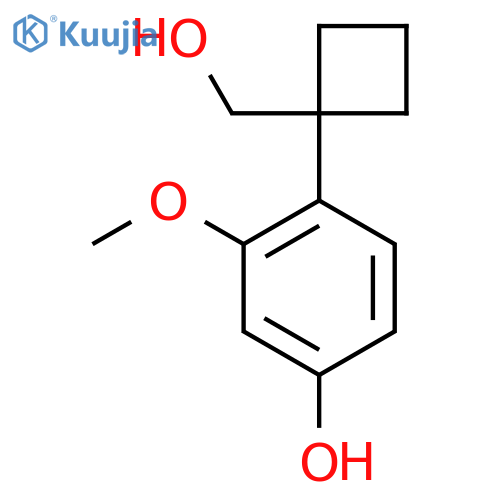

2228605-89-6 structure

商品名:4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 化学的及び物理的性質

名前と識別子

-

- 4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol

- EN300-1803095

- 4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol

- 2228605-89-6

-

- インチ: 1S/C12H16O3/c1-15-11-7-9(14)3-4-10(11)12(8-13)5-2-6-12/h3-4,7,13-14H,2,5-6,8H2,1H3

- InChIKey: PIUVJMJIXVKMLN-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=CC(=CC=2OC)O)CCC1

計算された属性

- せいみつぶんしりょう: 208.109944368g/mol

- どういたいしつりょう: 208.109944368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 49.7Ų

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803095-0.1g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 0.1g |

$1019.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-5.0g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 5g |

$3355.0 | 2023-06-03 | ||

| Enamine | EN300-1803095-0.05g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 0.05g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-0.25g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 0.25g |

$1065.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-10g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 10g |

$4974.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-2.5g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 2.5g |

$2268.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-0.5g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 0.5g |

$1111.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-1.0g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 1g |

$1157.0 | 2023-06-03 | ||

| Enamine | EN300-1803095-5g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 5g |

$3355.0 | 2023-09-19 | ||

| Enamine | EN300-1803095-10.0g |

4-[1-(hydroxymethyl)cyclobutyl]-3-methoxyphenol |

2228605-89-6 | 10g |

$4974.0 | 2023-06-03 |

4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

2228605-89-6 (4-1-(hydroxymethyl)cyclobutyl-3-methoxyphenol) 関連製品

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量